![molecular formula C14H22N4O B1399911 2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine CAS No. 1486170-73-3](/img/structure/B1399911.png)
2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine
Overview
Description
“2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C14H22N4O and a molecular weight of 262.35 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine” are not fully detailed in the sources I found. The compound has a molecular weight of 262.35 .Scientific Research Applications
Anticancer Activity : Piperazine derivatives have been evaluated for their potential anticancer activities. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2013).
Metal Complex Formation : Piperazine derivatives can form complexes with various metals, leading to structural diversity. Purkait et al. (2017) synthesized group 12 metal complexes using a tridentate ligand based on piperazine, showing significant structural diversity due to the participation of piperazine nitrogen in coordination (Purkait et al., 2017).
Chemical Stability and Inhibitory Activity : The chemical stability and inhibitory activity of compounds derived from piperazine were investigated by Vieweg et al. (1992), who found these compounds showed inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Vieweg et al., 1992).
Catalytic Activity in Acylation Chemistry : Mennenga et al. (2015) explored the synthesis and catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, useful in acylation chemistry. They found that certain homopolymers exhibited significant catalytic performance (Mennenga et al., 2015).
Platelet Aggregation Inhibition : Parlow et al. (2010) conducted research on piperazinyl glutamate pyridines, revealing their potential as P2Y12 antagonists and their effectiveness in inhibiting platelet aggregation (Parlow et al., 2010).
Antitumor Agents : Filak et al. (2014) studied the combination of indoloquinoline and piperazine to prepare hybrids and their metal complexes, aiming to develop novel antitumor agents. The study highlighted the importance of the metal-binding site position on the solubility and antiproliferative activity of these complexes (Filak et al., 2014).
Synthesis of Novel Compounds : Daldoom et al. (2020) synthesized a set of new N1-(indan-5-yl)amidrazones incorporating piperazines, which were screened for antitumor activity against breast cancer cells. Only a few compounds showed significant activity (Daldoom et al., 2020).
Inhibition of Lipo-Oxygenase : Asghari et al. (2015) designed and synthesized a series of compounds as potential inhibitors of 15-lipo-oxygenase, showing that certain compounds exhibited significant inhibitory activity (Asghari et al., 2015).
properties
IUPAC Name |
2-[4-(oxan-4-yl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-13-2-1-5-16-14(13)18-8-6-17(7-9-18)12-3-10-19-11-4-12/h1-2,5,12H,3-4,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDHXRDCYIWFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



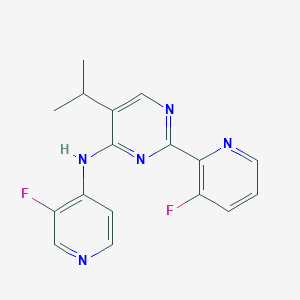
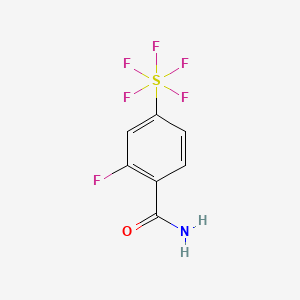

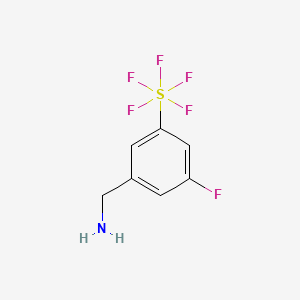
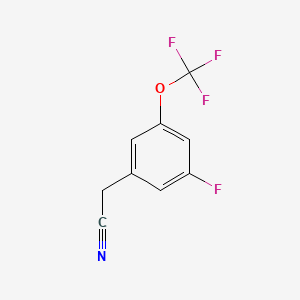


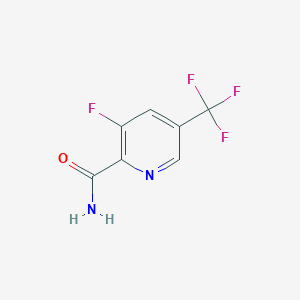




![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)
![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)